molecular formula C12H24O3 B13812875 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol CAS No. 63991-90-2

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol

Cat. No.: B13812875
CAS No.: 63991-90-2
M. Wt: 216.32 g/mol
InChI Key: XLNQVDHZDZPRJL-UHFFFAOYSA-N
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Description

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol is a diol derivative characterized by a cyclohexyl ether substituent with three methyl groups at the 3,3,5 positions. This structure confers unique steric and electronic properties, differentiating it from simpler propanediols. The bulky 3,3,5-trimethylcyclohexyloxy group likely enhances hydrophobicity and reduces polarity compared to smaller substituents, influencing solubility, thermal stability, and applications in industrial formulations .

Properties

CAS No.

63991-90-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-(3,3,5-trimethylcyclohexyl)oxypropane-1,2-diol

InChI

InChI=1S/C12H24O3/c1-9-4-11(6-12(2,3)5-9)15-8-10(14)7-13/h9-11,13-14H,4-8H2,1-3H3

InChI Key

XLNQVDHZDZPRJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(CO)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,3,5-Trimethylcyclohexyloxy)-1,2-propanediol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Properties of 1,2-Propanediol Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility Key Substituent
1,2-Propanediol 76.09 188.6 -60 Miscible in water None (parent compound)
3-Phenoxy-1,2-propanediol 168.19 N/A N/A Slightly soluble Phenoxy group
3-(4-Chlorophenoxy)-1,2-propanediol 202.64 N/A 78–82 Slightly soluble 4-Chlorophenoxy group
3-(3,3,5-TMCH-oxy)-1,2-propanediol* ~220 (estimated) >200 (estimated) N/A Low water solubility 3,3,5-Trimethylcyclohexyloxy

*Estimated based on structural analogs .

Key Observations:

Hydrogen Bonding and Polarity: 1,2-Propanediol exhibits strong hydrogen bonding due to vicinal hydroxyl groups, leading to high water miscibility and applications as a humectant . Substituted derivatives (e.g., phenoxy or chlorophenoxy) show reduced polarity and solubility due to bulky or aromatic groups, aligning with 3-(3,3,5-TMCH-oxy)-1,2-propanediol’s predicted hydrophobicity . In battery applications, 1,2-propanediol’s hydrogen bonding facilitates rapid desolvation, while bulkier substituents may hinder ion mobility .

Thermal Stability: 1,2-Propanediol’s boiling point (188.6°C) suits antifreeze applications, whereas 3-(4-Chlorophenoxy)-1,2-propanediol’s higher melting point (78–82°C) suggests solid-state stability under ambient conditions . The trimethylcyclohexyloxy group in the target compound likely increases thermal resistance compared to linear analogs.

Toxicity and Biodegradability: 1,2-Propanediol is low-toxicity and biodegradable, making it a safer alternative to ethylene glycol . Chlorinated derivatives (e.g., 3-(4-Chlorophenoxy)-1,2-propanediol) may pose higher environmental risks due to halogen persistence .

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